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4-Oxo-4-phenylbutanamide

Cat. No.: B8663866
M. Wt: 177.20 g/mol
InChI Key: PNPJKWAGJXUHIQ-UHFFFAOYSA-N
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Description

Historical Context and Significance of Butanamide Derivatives in Organic Synthesis

Butanamide derivatives have long been recognized for their importance in organic chemistry, serving as crucial intermediates and building blocks for a multitude of more complex structures. The historical development of research into butanamide derivatives can be traced back to fundamental studies in organic chemistry, with some of the earliest synthetic approaches for related compounds appearing in the mid-20th century. The discovery and synthesis of specific derivatives, such as N-(4-amino-2-methoxyphenyl)butanamide, were documented in the early 1980s, highlighting their role as intermediates in pharmaceutical synthesis.

The significance of the butanamide framework lies in its inherent reactivity and the ability to undergo various chemical transformations. The amide and other functional groups present in these derivatives can participate in oxidation, reduction, and substitution reactions, making them highly versatile synthons. This versatility has cemented their role in medicinal chemistry, where they have been instrumental in the development of compounds targeting enzyme inhibition and receptor modulation. For instance, butanamide derivatives have been integral to the synthesis of anticonvulsant agents and dual inhibitors of enzymes like cyclooxygenase and 5-lipoxygenase. researchgate.netnih.gov The development of efficient synthetic methods, such as amine-acyl coupling reactions, has further expanded their accessibility and application in creating novel compounds.

Overview of Key Structural Features and Their Relevance in Reaction Pathways

The chemical reactivity and potential biological activity of 4-Oxo-4-phenylbutanamide and its derivatives are dictated by their key structural features. The molecule's backbone consists of a butanamide chain featuring a terminal phenyl group and a ketone at the 4-position.

The primary functional groups include:

The Amide Group (-CONH₂): This group is a cornerstone of the molecule's structure and can participate in hydrogen bonding, which influences solubility and interactions with biological macromolecules. The amide linkage itself is relatively stable but can be hydrolyzed under acidic or basic conditions.

The Phenyl Group (-C₆H₅): The aromatic phenyl ring contributes to the molecule's lipophilicity, which can be crucial for its ability to cross biological membranes. It also influences the electronic properties of the adjacent ketone.

The Ketone Group (C=O): The carbonyl group at the 4-position is a reactive site for nucleophilic attack and can be a key point for further molecular elaboration or for interaction with biological targets.

These features collectively create a molecule with distinct regions for potential chemical reactions, such as nucleophilic additions to the ketone, substitutions at the aromatic ring, and various coupling reactions to modify the amide substituent.

Scope of Academic Research on this compound and Related Structural Motifs

The structural motif of this compound is a recurring theme in a diverse range of academic research, primarily within medicinal chemistry and synthetic methodology.

Medicinal Chemistry Research:

Anticonvulsant and Neuroprotective Agents: A significant area of investigation involves the synthesis of N-substituted this compound derivatives as potential anticonvulsants. For example, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide emerged from a study as a promising anticonvulsant with neuroprotective effects. ontosight.airesearchgate.net

Anticancer and Antimicrobial Activity: Various derivatives are screened for their potential as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.aiontosight.aiontosight.ai The core structure is seen as a viable scaffold for developing new therapeutic agents that can interact with biological targets like enzymes or receptors. ontosight.ai

Enzyme Inhibition: The this compound moiety has been identified in compounds designed as enzyme inhibitors. acs.org For instance, related butanamide derivatives have been developed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key enzymes in inflammatory pathways. nih.gov

Synthetic Chemistry Research:

Building Blocks: The compound and its analogs are valued as versatile building blocks in organic synthesis. ontosight.ai They serve as starting materials for creating more complex molecules through reactions like photoinduced pinacolisation, which leads to the formation of dihydroxy-diphenyloctanediamides. google.com

Reaction Studies: The reactivity of related structures, such as (E)-4-aryl-4-oxo-2-butenoic acid phenylamides, has been studied in detail. For example, their participation in aza-Michael addition reactions with amines like piperidine (B6355638) and benzylamine (B48309) has been kinetically and theoretically analyzed. beilstein-journals.orgdovepress.com

The research landscape indicates a strong and continuing interest in this structural class, driven by its proven utility in constructing biologically active molecules and its adaptability in synthetic organic chemistry.

Data Tables

Table 1: Physicochemical Properties of Selected this compound Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 520022-27-5 C₁₀H₁₁NO₂ 177.20
N-benzyl-4-oxo-4-phenylbutanamide 7510-08-9 C₁₇H₁₇NO₂ 267.33
N-Methyl-4-oxo-4-phenylbutanamide 570659-15-7 C₁₁H₁₃NO₂ 191.23
N,N-dimethyl-4-oxo-4-phenylbutanamide 26976-88-5 C₁₂H₁₅NO₂ 205.25

Note: Data sourced from multiple chemical databases. nih.govontosight.ai

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
(E)-4-aryl-4-oxo-2-butenoic acid phenylamides
2,2-dihalo-N-phenylacetamides
4,5-dihydroxy-4,5-diphenyloctanediamides
4-hydroxybutanamide
Ameltolide
Benzenebutanamide, 4-bromo-N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-
Benzothiazole
Butanamide, 3-hydroxy-N,N-dimethyl-, (S)-
Butyrolactone
GABA (gamma-aminobutyric acid)
N,N'-bis(4-(didecylamino)butanamide)
N-(4-amino-2-methoxyaniline)
N-(4-amino-2-methoxyphenyl)butanamide
N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide
N-benzyl-4-oxo-4-phenylbutanamide
N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide
N-Methyl-4-oxo-4-phenylbutanamide
N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-4-oxo-4-phenylbutanamide
N,N-dimethyl-4-oxo-4-phenylbutanamide
N-[1-(3,3-diphenylpropanoyl)piperidin-3-yl]-4-oxo-4-phenylbutanamide
N-{2-[(cyclopentylcarbamothioyl)amino]ethyl}-4-oxo-4-phenylbutanamide
Phthalimide-GABA-anilide
Phthalimide-GABA-hydrazone
Picrotoxin
Piperidine
Piracetam
Riluzole
Strychnine
Tacrine
Thiophenes
(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide
4-Bromo-3-oxo-N-phenylbutanamide
4-Oxo-4-[2-(phenoxyacetyl)hydrazino]-N-phenylbutanamide
4-Oxo-4-phenylbutanoic acid
Benzylamine
Butanoyl chloride
Diacetoxyiodobenzene (DIB)
Levetiracetam
N-(4-methylphenyl)-4-oxo-4-phenylbutanamide
N-(substituted benzothiazol-2-yl)amides

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B8663866 4-Oxo-4-phenylbutanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-oxo-4-phenylbutanamide

InChI

InChI=1S/C10H11NO2/c11-10(13)7-6-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)

InChI Key

PNPJKWAGJXUHIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Oxo 4 Phenylbutanamide and Its Analogues

Direct Amidation and Related Condensation Reactions

Direct amidation involves the formation of the amide bond from a carboxylic acid precursor. This can be achieved through various activation methods and reaction conditions, including the use of coupling agents and microwave irradiation to enhance efficiency.

The direct condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone of organic synthesis. This transformation typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. Carbodiimides are common coupling agents used for this purpose. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly useful because its urea (B33335) byproduct is water-soluble, simplifying purification. peptide.com

In the context of 4-oxo-4-phenylbutanamide synthesis, 4-oxo-4-phenylbutanoic acid is reacted with an amine source. The reaction is often performed in the presence of an activating agent like EDC or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). For instance, research has shown the successful coupling of 3-benzoylpropionic acid (an alternative name for 4-oxo-4-phenylbutanoic acid) with benzylhydroxylamine using TBTU and diisopropylethylamine (DIPEA) in dimethylformamide (DMF) to yield N-benzyloxy-4-oxo-4-phenylbutanamide. nih.gov Similarly, EDC has been employed to synthesize related structures, such as N-methoxy-N-methyl-2-oxo-4-phenylbutanamide from its corresponding carboxylic acid, highlighting the method's applicability. sciengine.com The general efficiency and mild conditions of carbodiimide (B86325) coupling make it a preferred method for creating various amide derivatives. analis.com.my

The most prevalent method for synthesizing the key precursor, 4-oxo-4-phenylbutanoic acid, is the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640). quora.comquora.com This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice. mdpi.comscholarsresearchlibrary.comorientjchem.orgderpharmachemica.com

The mechanism involves the activation of succinic anhydride by AlCl₃, which generates a highly electrophilic acylium ion. This ion then attacks the benzene ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final keto-acid product. vedantu.com The reaction deactivates the aromatic ring towards further acylation, which prevents polysubstitution. quora.comquora.com The product, 4-oxo-4-phenylbutanoic acid, can then be isolated and purified, often by recrystallization. mdpi.com

Table 1: Selected Conditions for Friedel-Crafts Acylation
ReactantsCatalystSolventKey ObservationsSource
Succinic anhydride, BenzeneAnhydrous AlCl₃Not specified (Benzene may act as solvent)Standard method for synthesizing the precursor. mdpi.comscholarsresearchlibrary.com
Succinic anhydride, BenzeneAlCl₃, FeCl₃, or H₃PO₄Not specifiedProduct is 4-oxo-4-phenylbutanoic acid. quora.com
(R)-acetoxysuccinic anhydride, BenzeneAnhydrous AlCl₃Methylene (B1212753) chlorideReaction run at low temperatures (-16°C to 0°C) to produce an optically active precursor. google.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgtandfonline.com This technology has been successfully applied to amide synthesis, providing a green and efficient alternative. mdpi.comnih.gov

Microwave-mediated amidation can be performed under solvent-free conditions, sometimes using a solid support like silica (B1680970) gel or a catalyst such as ceric ammonium (B1175870) nitrate. mdpi.comnih.govrsc.orgresearchgate.net These methods offer simple product isolation and reduce environmental waste. nih.govresearchgate.net For example, a general protocol involves irradiating a mixture of a carboxylic acid and an amine in an open microwave reactor, which can produce the corresponding amide quickly and effectively. mdpi.com

In a specific application related to the target scaffold, microwave irradiation was used for the condensation of methyl-4-oxo-4-phenylbutanoate with ammonium formate (B1220265) in PEG-200, successfully producing an N-substituted derivative, N-1-(2-hydroxyethyl)-4-oxo-4-phenylbutanamide, in a short reaction time. ias.ac.in Similarly, microwave-assisted aldol (B89426) condensation has been used to create related structures like 4-oxo-2-butenoic acids, demonstrating the broad utility of this heating method for constructing oxo-acid and amide frameworks. nih.gov

Ketoesters are versatile intermediates that can be readily converted into this compound derivatives. For example, methyl-4-oxo-4-phenylbutanoate can react with an amine source, such as ammonium formate, under microwave irradiation to yield the corresponding amide. ias.ac.in The synthesis of precursor ketoesters, like ethyl 2,4-dioxo-4-phenylbutyrate, can be achieved through the condensation of compounds such as acetophenone (B1666503) and diethyl oxalate. researchgate.net

Furanone chemistry also provides routes to related butanamide structures. A facile synthetic pathway to 4-vinyl-3(2H)-furanones involves the reaction of 4-halo-1,3-dicarbonyl compounds with alkynes. researchgate.net Notably, the reaction of 4-bromo-3-oxo-N-alkyl(aryl)butanamide with activated alkynes can lead to the formation of 3(2H)-furanone fused 2-pyridones, demonstrating a direct synthetic link between the butanamide structure and furanone-containing heterocyclic systems. researchgate.net

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound is of significant interest for developing new molecules with specific properties. These syntheses typically involve reacting the 4-oxo-4-phenylbutanoic acid precursor, or an activated form of it, with a primary or secondary amine.

A variety of N-alkyl and N-aryl derivatives of this compound have been prepared using standard synthetic protocols. The most common approach involves activating the carboxylic acid group of 4-oxo-4-phenylbutanoic acid and then reacting it with the desired alkyl or aryl amine.

One method is to convert the carboxylic acid to an acyl chloride using a reagent like oxalyl chloride, which can then be reacted with an amine. mdpi.com Alternatively, direct coupling using agents like TBTU or EDC is highly effective. nih.gov These methods have been used to synthesize a range of derivatives, as detailed in the table below.

Table 2: Examples of N-Substituted this compound Derivatives
Derivative NameN-SubstituentSynthetic Method HighlightSource
N-Benzyloxy-4-oxo-4-phenylbutanamide-CH₂-O-PhCoupling of 3-benzoylpropionic acid and benzylhydroxylamine using TBTU/DIPEA. nih.gov
N-1-(2-hydroxyethyl)-4-oxo-4-phenylbutanamide-CH₂-CH₂-OHMicrowave-mediated condensation of methyl-4-oxo-4-phenylbutanoate and ammonium formate. ias.ac.in
2-Cyano-N-(3-cyanoquinolin-2-yl)-4-oxo-4-phenylbutanamide3-Cyanoquinolin-2-ylReaction of 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide with phenacyl bromide in refluxing ethanol (B145695). sapub.org
4-Oxo-4-(3-phenoxyphenyl)-2-phenylbutanamide-H (on amide), but with phenyl and phenoxy substitutions on the backboneHydrolysis of the corresponding butyronitrile (B89842) with K₂CO₃ and H₂O₂. dovepress.com
N-(2-Nitrophenyl)-4-phenylbutanamide2-NitrophenylReaction of 4-phenylbutanoyl chloride with 2-nitroaniline. mdpi.com

Synthesis of Halogenated Analogues

The introduction of halogen atoms into the structure of this compound analogues can significantly alter their chemical properties. A notable method involves the oxidative cleavage of a carbon-carbon bond in related β-keto amides.

Research has demonstrated a novel protocol for synthesizing 2,2-dihalo-N-phenylacetamides from 3-oxo-N-phenylbutanamide, a structural isomer of the target compound. beilstein-journals.org This transformation is achieved using (diacetoxyiodo)benzene (B116549) (DIB) as an oxidant in the presence of a zinc(II) halide catalyst. beilstein-journals.org The reaction proceeds efficiently at room temperature. For instance, the reaction of 3-oxo-N-phenylbutanamide with DIB and zinc(II) chloride in dioxane yields 2,2-dichloro-N-phenylacetamide. beilstein-journals.org Similarly, using zinc(II) bromide under the same conditions affords the corresponding 2,2-dibromo-N-phenylacetamide. beilstein-journals.org

The proposed mechanism suggests the initial formation of (dichloroiodo)benzene (PhICl₂), which acts as the chlorinating agent. beilstein-journals.org This is followed by the dichlorination of the β-keto amide to form a 2,2-dichloro-3-oxo-N-phenylbutanamide intermediate. beilstein-journals.org Subsequent cleavage of the C-C bond, activated by the Lewis acid (ZnCl₂), results in the final dihalogenated product. beilstein-journals.org This methodology has been successfully applied to a range of substrates with various substituents on the phenyl ring, indicating its broad applicability for creating halogenated amide structures. beilstein-journals.org

In the broader context of related heterocyclic structures like quinolones, halogenation is a key strategy for modifying molecular properties. rsc.org For example, antibacterial 4-quinolone derivatives are often halogenated at the C-6 and sometimes the C-8 positions. rsc.org

Table 1: Synthesis of Dihaloacetamides from a 3-Oxo-butanamide Precursor beilstein-journals.org

Starting Material Reagents Product Yield
3-Oxo-N-phenylbutanamide DIB, ZnCl₂, Dioxane 2,2-Dichloro-N-phenylacetamide Good
3-Oxo-N-phenylbutanamide DIB, ZnBr₂, Dioxane 2,2-Dibromo-N-phenylacetamide Good

Incorporation of Heterocyclic Moieties

Integrating heterocyclic rings into the this compound framework is a key strategy for generating complex molecules. Various synthetic routes have been developed to attach or form heterocyclic systems, such as quinolines, triazoles, and triazines, as part of the final molecular structure.

One direct approach involves using a functionalized this compound derivative as a building block. For example, 2-Cyano-N-(3-cyanoquinolin-2-yl)-4-oxo-4-phenylbutanamide was synthesized by reacting 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide with phenacyl bromide. sapub.org This reaction was conducted in ethanol with a catalytic amount of triethylamine, proceeding via nucleophilic substitution to append the 4-oxo-4-phenylbutyl group to the nitrogen of the acetamide, which is itself attached to a quinoline (B57606) ring. sapub.org

Another significant strategy is the use of 3-oxo-N-phenylbutanamide, a related starting material, in cycloaddition reactions. The synthesis of 1,2,3-triazolyl substituted 1,3,5-triazines has been achieved through the reaction of 2-azido-1,3,5-triazine derivatives with 3-oxo-N-phenylbutanamide. eurjchem.com In this process, the enolate of the butanamide, formed in the presence of triethylamine, attacks the azide (B81097) to form a triazole ring, effectively incorporating both heterocyclic systems into a single compound. eurjchem.com

The synthesis of quinoline derivatives, which are structurally related, often starts from precursors like 3-oxo-N-phenylbutanamide. chula.ac.th This compound can be cyclized using polyphosphoric acid at high temperatures to produce 4-methylquinoline-2(1H)-one, a key intermediate for more complex quinoline-based structures. chula.ac.th Further modifications can lead to the incorporation of other functionalities. For instance, N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide represents a complex structure where pyridine (B92270) and pyrazole (B372694) moieties are linked to the butanamide core.

Table 2: Examples of Heterocyclic Analogues Synthesis

Starting Material(s) Reagents Heterocyclic Moiety Product Reference
2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide, Phenacyl bromide Triethylamine, Ethanol Quinoline 2-Cyano-N-(3-cyanoquinolin-2-yl)-4-oxo-4-phenylbutanamide sapub.org
2-Azido-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine, 3-Oxo-N-phenylbutanamide Triethylamine, DMF Triazole, Triazine 4,5-Dihydro-1-(4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide eurjchem.com

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis of this compound and its derivatives, enabling reactions that are otherwise difficult and enhancing yield and selectivity. Both metal-based and acid catalysts are employed in key synthetic transformations.

Acid catalysis is utilized in the formation of enamines from 3-oxo-4-phenylbutanamide. The reaction with (S)-phenylglycine amide in methanol, catalyzed by a catalytic amount of acetic acid, yields the corresponding chiral enamine derivative. google.com This process is a crucial step in the synthesis of chiral β-amino acid derivatives. google.com In a different context, strong acids like polyphosphoric acid are used to catalyze the intramolecular cyclization of 3-oxo-N-phenylbutanamide to form quinolone scaffolds. chula.ac.th

Transition metal catalysis is prominent in the synthesis of related and analogous structures. For instance, copper(II) acetate (B1210297) has been used to catalyze the O-arylation of hydroxy-acetophenones with phenylboronic acid, a key step in creating the diphenyl ether linkage found in certain complex analogues. dovepress.com The subsequent multi-step synthesis can lead to structures like 4-oxo-4-(3-phenoxyphenyl)-2-phenylbutanamide. dovepress.com Palladium catalysts, such as Pd(OAc)₂, are also employed in the cyclization reactions to form 4-quinolone derivatives from suitable precursors. rsc.org Furthermore, nickel and gold catalysts have been explored for the synthesis of polysubstituted 4-quinolones from alkynes and isatoic anhydrides. rsc.org

Microwave-assisted synthesis represents another catalytic approach. The condensation of methyl-4-oxo-4-phenylbutanoate with ammonium formate under microwave irradiation provides a rapid method for producing pyrrolidone structures. ias.ac.in While this leads to a cyclized product rather than the butanamide itself, it demonstrates an efficient energy input method. Interestingly, when the reaction was attempted with 2-hydroxyethylammonium formate, the product was N-1-(2-hydroxyethyl)-4-oxo-4-phenylbutanamide, indicating that the reaction outcome can be tuned by the choice of reagent. ias.ac.in

Table 3: Catalytic Methods in the Synthesis of this compound and Analogues

Reaction Type Catalyst Substrates Product Type Reference
Enamine Formation Acetic Acid 3-Oxo-4-phenylbutanamide, (S)-Phenylglycine amide Chiral Enamine google.com
Intramolecular Cyclization Polyphosphoric Acid 3-Oxo-N-phenylbutanamide Quinolone chula.ac.th
O-Arylation Copper(II) acetate 3-Hydroxy acetophenone, Phenylboronic acid Diphenyl ether intermediate dovepress.com

Chemical Reactivity and Transformation Pathways of 4 Oxo 4 Phenylbutanamide

Oxidation Reactions and Product Characterization

Oxidation reactions of 4-oxo-4-phenylbutanamide and its close structural analog, 4-oxo-4-phenylbutanoic acid, primarily involve the cleavage of the molecule. The presence of the benzoyl group and the adjacent methylene (B1212753) carbons provides sites susceptible to oxidative attack, particularly under catalyzed conditions.

Studies on the oxidation of the related compound, 4-oxo-4-phenylbutanoic acid, by various chromium(VI) oxidizing agents have shown that the primary product of the reaction is benzoic acid. scholarsresearchlibrary.comderpharmachemica.comzenodo.org This indicates a cleavage of the carbon-carbon bond between the carbonyl carbon and the adjacent methylene group.

The stoichiometric analysis of the reaction between 4-oxo-4-phenylbutanoic acid and oxidants like benzimidazolium fluorochromate (BIFC) or tripropylammonium (B8586437) fluorochromate (TriPAFC) reveals a 1:1 molar ratio. scholarsresearchlibrary.comderpharmachemica.com The identity of benzoic acid as the product was confirmed by its melting point (121°C) and through thin-layer chromatography (TLC) analysis, where it matched a reference spot for benzoic acid. scholarsresearchlibrary.comderpharmachemica.com It is mechanistically plausible that this compound would undergo a similar oxidative cleavage to yield benzoic acid and a corresponding three-carbon amide fragment.

The oxidation of 4-oxo-4-phenylbutanoic acid is typically acid-catalyzed and exhibits specific kinetic profiles. Research conducted in an acetic acid-water medium using oxidants such as BIFC and TriPAFC has provided insights into the reaction mechanism. scholarsresearchlibrary.comderpharmachemica.comzenodo.orgorientjchem.org

The reaction is first order with respect to the oxidant (e.g., BIFC), the substrate (4-oxo-4-phenylbutanoic acid), and the hydrogen ion concentration. scholarsresearchlibrary.comderpharmachemica.comzenodo.org The proposed mechanism suggests that the reaction proceeds through the enol form of the keto-acid. The rate of enolization, determined by bromination methods, supports this pathway. derpharmachemica.comorientjchem.org The acid catalysis facilitates the formation of a chromium(VI) ester intermediate with the enol, which then decomposes in the rate-determining step to yield the products. orientjchem.org The reaction does not appear to involve free radical intermediates, as demonstrated by the failure to induce polymerization of acrylonitrile. zenodo.orgorientjchem.org

The reaction rate is also significantly influenced by the solvent polarity, increasing with a higher proportion of acetic acid in the solvent mixture. scholarsresearchlibrary.comderpharmachemica.com This suggests an interaction between a positive ion and a dipolar molecule in the transition state. orientjchem.org Furthermore, the addition of chelating agents like 1,10-phenanthroline (B135089) or picolinic acid can catalyze the oxidation process. scholarsresearchlibrary.comderpharmachemica.com

Below is a table summarizing the effect of temperature on the reaction rate for the oxidation of 4-oxo-4-phenylbutanoic acid by TriPAFC in different solvent compositions.

Temperature (K)k₁ × 10⁴ s⁻¹ (50% Acetic Acid)k₁ × 10⁴ s⁻¹ (60% Acetic Acid)k₁ × 10⁴ s⁻¹ (70% Acetic Acid)
2981.893.024.81
3032.954.657.31
3084.516.9910.8
3136.7910.315.7

Nucleophilic Addition Reactions

While this compound itself is saturated and not a direct substrate for Michael additions, its unsaturated analogs, such as (E)-4-aryl-4-oxo-2-butenoic acid amides, are excellent Michael acceptors. The study of these related systems provides insight into the reactivity of the butanamide framework when unsaturation is present.

The aza-Michael addition involves the conjugate addition of a nitrogen-based nucleophile to an α,β-unsaturated carbonyl compound. nih.govresearchgate.net Kinetic studies have been performed on the addition of amines, such as piperidine (B6355638) and benzylamine (B48309), to a series of (E)-4-aryl-4-oxo-2-butenoic acid phenylamides. researchgate.net

The reaction proceeds with high regioselectivity, with the amine exclusively attacking the β-carbon relative to the aroyl keto group, forming β-adducts. researchgate.net The reaction progress can be monitored by UV/Vis spectroscopy. The influence of substituents on the aroyl phenyl ring on the reaction rate has been quantified using Hammett substituent constants, showing a good correlation. researchgate.net This indicates that electron-withdrawing groups on the phenyl ring accelerate the reaction by increasing the electrophilicity of the Michael acceptor.

The table below presents the second-order rate constants for the aza-Michael addition of piperidine to various substituted (E)-4-aryl-4-oxo-2-butenoic acid phenylamides.

Substituent (R) on Phenyl Ringk₂ × 10³ (L mol⁻¹ s⁻¹)
H31.7
4-i-Pr22.1
4-n-Bu23.9
4-OMe10.3
4-F56.1
4-Cl91.2
4-Br100.0
3,4-di-Cl204.0

Cyclization Reactions

The 1,4-relationship between the ketone and amide functionalities in this compound allows for intramolecular cyclization, a key transformation for the synthesis of five-membered nitrogen-containing heterocycles.

Intramolecular cyclization of this compound can lead to the formation of 5-hydroxy-5-phenylpyrrolidin-2-one. This occurs through the nucleophilic attack of the amide nitrogen onto the electrophilic carbonyl carbon of the ketone. This type of reaction is a fundamental pathway for constructing the pyrrolidone ring system. nih.gov The resulting product, a cyclic hemiaminal (or N,O-acetal), can be a stable entity or serve as an intermediate for further transformations, such as dehydration to form an N-acyliminium ion or reduction to yield 4-phenylpyrrolidone derivatives.

Pyrrolidone derivatives are valuable scaffolds in medicinal chemistry. For instance, new 4-phenylpyrrolidone derivatives have been synthesized and investigated for their anticonvulsant and nootropic activities, demonstrating the pharmaceutical relevance of this heterocyclic core. researchgate.net Related studies on the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-butanenitriles further highlight the propensity of these 1,4-dicarbonyl systems to undergo intramolecular ring closure to form five-membered rings. researchgate.netnih.gov This general reactivity pattern underscores the potential of this compound as a precursor for the synthesis of functionalized pyrrolidones.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Oxo 4 Phenylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a compound. For 4-Oxo-4-phenylbutanamide, various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, are employed to unambiguously confirm its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the two methylene (B1212753) groups of the butanamide chain, and the amide protons.

The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The protons on the carbon adjacent to the benzoyl ketone (α-protons) are deshielded and appear as a triplet, while the protons adjacent to the amide group (β-protons) also appear as a triplet due to coupling with the α-protons. The amide protons (-NH₂) can appear as a broad singlet.

While specific data for the unsubstituted this compound is not detailed in the provided search results, data for closely related derivatives like N,N-dimethyl-4-oxo-4-phenylbutanamide confirms the core structure's signals. amazonaws.com For this derivative, the aromatic protons ortho to the carbonyl group appear around δ 8.02 ppm, with other aromatic protons between δ 7.46-7.58 ppm. amazonaws.com The two methylene groups are observed as distinct triplets, one around δ 3.35 ppm (adjacent to the ketone) and the other around δ 2.78 ppm (adjacent to the amide). amazonaws.com

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

Protons Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Aromatic (ortho) ~ 8.0 d or m ~ 7-8
Aromatic (meta, para) ~ 7.4 - 7.6 m -
-CH₂- (adjacent to C=O Ph) ~ 3.3 t ~ 6-7
-CH₂- (adjacent to C=O NH₂) ~ 2.8 t ~ 6-7
-NH₂ Variable br s -

Note: Data is generalized from derivatives such as N,N-dimethyl-4-oxo-4-phenylbutanamide. amazonaws.com 'd' denotes doublet, 'm' multiplet, 't' triplet, 'br s' broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. For this compound, distinct signals are expected for the two carbonyl carbons (ketone and amide), the aromatic carbons, and the two aliphatic methylene carbons.

The ketonic carbonyl carbon is significantly deshielded, appearing far downfield, typically around 198 ppm. amazonaws.comiiserpune.ac.in The amide carbonyl carbon appears slightly more upfield, around 172-173 ppm. amazonaws.comiiserpune.ac.in The carbons of the phenyl group resonate in the aromatic region (δ 128-137 ppm), with the carbon attached to the carbonyl group (ipso-carbon) appearing around δ 136-137 ppm. amazonaws.comiiserpune.ac.in The two methylene carbons are found in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

Carbon Chemical Shift (δ) ppm
C=O (Ketone) ~ 198
C=O (Amide) ~ 172
C (Aromatic, ipso) ~ 137
C (Aromatic, CH) ~ 128 - 134
-CH₂- (adjacent to C=O Ph) ~ 33
-CH₂- (adjacent to C=O NH₂) ~ 28-29

Note: Data is generalized from related structures like methyl and phenyl 4-oxo-4-phenylbutanoate. amazonaws.comiiserpune.ac.in

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogues

For fluorinated analogues of this compound, Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for structural confirmation. ¹⁹F NMR is highly sensitive and provides information about the chemical environment of fluorine atoms. researchgate.net The chemical shifts of the fluorine nuclei and their coupling constants with neighboring protons (J-HF) and carbons (J-CF) are diagnostic. For instance, a fluorine atom on the phenyl ring would exhibit a specific chemical shift and would show coupling to adjacent aromatic protons in the ¹H NMR spectrum and to the carbon it is attached to in the ¹³C NMR spectrum. researchgate.netpku.edu.cn The magnitude of these coupling constants provides valuable through-bond proximity information, aiding in the precise assignment of the fluorine atom's position. pku.edu.cn

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure by establishing connectivity. iscbindia.com

HSQC correlates directly bonded proton and carbon atoms. For this compound, it would show correlations between the methylene protons and their respective carbon signals, as well as between the aromatic protons and their attached carbons.

Correlations from the α-methylene protons to the ketonic carbonyl carbon and the ipso- and ortho-aromatic carbons.

Correlations from the β-methylene protons to the amide carbonyl carbon.

Correlations between the α- and β-methylene protons to the adjacent methylene carbon.

These 2D NMR experiments provide unambiguous evidence for the sequence of atoms in the butanamide chain and its connection to the phenyl ketone moiety. iscbindia.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. google.comscholaris.caresearchgate.net For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. A primary and characteristic fragmentation pathway involves the cleavage of the bond between the carbonyl group and the adjacent methylene group, leading to the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This fragment is a strong indicator of the phenyl ketone substructure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. amazonaws.compku.edu.cn For this compound (C₁₀H₁₁NO₂), the theoretical exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimentally determined value. This comparison, typically matching to within a few parts per million (ppm), provides definitive confirmation of the compound's elemental composition, distinguishing it from other potential isomers. amazonaws.comiscbindia.com This level of accuracy is essential for confirming the identity of newly synthesized compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about its molecular weight and structural fragments.

Under electron ionization (EI), the this compound molecule (molar mass: 177.19 g/mol ) would undergo fragmentation, producing a unique mass spectrum. The resulting data is crucial for confirming the compound's identity. The retention time in the gas chromatograph is a characteristic property under specific analytical conditions (e.g., column type, temperature program), aiding in its identification in complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar and thermally labile molecules like this compound. Unlike the hard ionization of EI-MS, ESI typically generates intact molecular ions with minimal fragmentation, which is invaluable for determining the molecular weight with high accuracy.

The compound is expected to be ionized primarily through protonation or adduct formation. Depending on the solvent system and modifiers used, the following ions would be prominently observed:

[M+H]⁺ : The protonated molecule.

[M+Na]⁺ : The sodium adduct, often seen due to the ubiquitous nature of sodium salts.

[M+NH₄]⁺ : The ammonium (B1175870) adduct, if an ammonium salt is used as a modifier.

By performing tandem mass spectrometry (MS/MS) on a selected precursor ion (e.g., [M+H]⁺), controlled fragmentation can be induced, providing detailed structural information similar to that obtained from EI-MS but often with clearer fragmentation pathways for even-electron ions.

Mass Fragmentation Pattern Analysis

The analysis of the mass fragmentation pattern is key to confirming the molecular structure of this compound. The molecule contains several bonds susceptible to cleavage under ionization. The most predictable fragmentation pathways involve cleavages alpha to the carbonyl groups and at the amide bond.

The most characteristic fragment is the benzoyl cation (m/z 105) , formed by the cleavage of the C-C bond between the carbonyl group and the adjacent methylene group. This is a very stable acylium ion and is often the base peak in the mass spectra of phenyl ketones. Another significant primary fragment is the phenyl cation (m/z 77) , resulting from the loss of a carbonyl group from the benzoyl cation.

Other expected fragmentation patterns include:

Cleavage of the amide bond, leading to various smaller charged and neutral fragments.

The McLafferty rearrangement, a characteristic fragmentation of ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

A summary of predicted key fragments is presented in the table below.

m/z (mass-to-charge ratio) Predicted Fragment Ion Formula
177[M]⁺[C₁₀H₁₁NO₂]⁺
105Benzoyl cation[C₇H₅O]⁺
77Phenyl cation[C₆H₅]⁺

This interactive table outlines the primary fragments expected in the mass spectrum of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. researchgate.net Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). pressbooks.pub For this compound, the IR spectrum will be dominated by absorptions from the amide, ketone, and aromatic phenyl groups. masterorganicchemistry.com

The key characteristic absorption bands predicted for this compound are detailed in the following table.

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3350 - 3180N-H StretchPrimary AmideStrong, Broad
3100 - 3000C-H StretchAromatic RingMedium
2950 - 2850C-H StretchAliphatic (CH₂)Medium
~1680C=O StretchKetone (Aryl)Strong
~1650C=O Stretch (Amide I)Primary AmideStrong
1640 - 1585N-H Bend (Amide II)Primary AmideStrong
1600 - 1450C=C StretchAromatic RingMedium to Weak

This interactive table summarizes the predicted characteristic IR absorption bands for this compound.

The presence of two distinct carbonyl peaks (ketone and amide I) is a key diagnostic feature, although they may overlap. The broad N-H stretching band is characteristic of the primary amide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The chromophores in this compound are the phenyl ring and the carbonyl groups.

The benzoyl group (phenyl ketone) is the dominant chromophore. Two main types of electronic transitions are expected:

π → π* transitions : These are high-energy transitions associated with the aromatic system and the carbonyl double bond. They typically result in strong absorption bands at shorter wavelengths.

n → π* transitions : These are lower-energy transitions involving the non-bonding electrons (n) on the carbonyl oxygen atom being promoted to an anti-bonding π* orbital. These absorptions occur at longer wavelengths and are characteristically much weaker than π → π* transitions.

Predicted λₘₐₓ (nm) Transition Type Chromophore Molar Absorptivity (ε)
~240-250π → πBenzoyl groupHigh
~280π → πBenzoyl group (B-band)Moderate
~320-330n → π*Carbonyl groupLow

This interactive table shows the predicted UV-Vis absorption maxima for this compound in a non-polar solvent.

The exact position and intensity of these bands can be influenced by the solvent polarity.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Polymorph Analysis

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of a compound can have distinct physical properties, and their characterization is critical. Single Crystal X-ray Diffraction (SCXRD) is the gold standard for polymorph analysis. nih.gov

If a single crystal of this compound can be grown, SCXRD analysis would provide unambiguous structural information, including:

The precise molecular geometry in the solid state.

The unit cell dimensions (a, b, c, α, β, γ) and space group.

Details of intermolecular interactions, such as hydrogen bonding involving the amide group, which dictates the crystal packing.

By solving the crystal structure of different crystalline forms, SCXRD can definitively identify and characterize each polymorph. Each polymorph will have a unique unit cell and packing arrangement, leading to a distinct calculated powder diffraction pattern that can then be used as a reference to identify that polymorph in bulk samples using PXRD.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. It is the primary method for identifying and characterizing transient or stable radical species. The formation of radical intermediates is a key aspect of many chemical reactions, including oxidation-reduction processes and photochemical reactions.

For this compound, EPR spectroscopy would be employed to investigate the potential formation of radical species under specific conditions, such as exposure to UV light, reaction with oxidizing agents, or enzymatic processes. For instance, the abstraction of a hydrogen atom from the methylene group alpha to the carbonyl could generate a carbon-centered radical. The resulting EPR spectrum would provide a wealth of information.

Key Parameters from EPR Analysis:

ParameterInformation Provided for this compound Radicals
g-factor The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. Its value would help in identifying the type of radical formed (e.g., carbon-centered, oxygen-centered).
Hyperfine Coupling Interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N) leads to the splitting of the EPR signal. The pattern and magnitude of this splitting (hyperfine coupling constants) would allow for the precise mapping of the unpaired electron's location within the molecular structure.
Signal Intensity The intensity of the EPR signal is proportional to the concentration of the radical species, enabling quantitative studies of radical formation and decay kinetics.

A study on the oxidation of the closely related compound, 4-oxo-4-phenylbutanoic acid, indicated that the reaction mechanism did not proceed via free-radical intermediates. derpharmachemica.comorientjchem.org This might suggest that this compound itself may not readily form stable radicals under similar oxidative conditions. However, dedicated EPR studies under a variety of conditions would be necessary to confirm the presence or absence of radical intermediates in reactions involving this compound.

Other Relevant Spectroscopic and Characterization Techniques

Beyond the study of radical species, a comprehensive characterization of this compound would involve techniques that probe its thermal stability, surface composition, and morphology.

Thermal Gravimetry (TG)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound.

When analyzing this compound by TGA, the sample would be heated at a constant rate, and its mass would be continuously monitored. The resulting TGA curve would plot mass percentage against temperature.

Expected Data from TGA of this compound:

Temperature RangeExpected EventInformation Gained
Initial Heating Loss of residual solvent or adsorbed water.Purity of the sample.
Decomposition Onset The temperature at which the compound begins to decompose.The upper limit of thermal stability.
Decomposition Stages One or more distinct mass loss steps corresponding to the fragmentation of the molecule.Insights into the decomposition pathway. For example, the loss of the amide group or cleavage of the phenyl ring.
Final Residue The mass of the material remaining at the end of the experiment.Information on the formation of a stable char or complete volatilization.

Currently, there is no published TGA data specifically for this compound. Such an analysis would be invaluable for understanding its stability under thermal stress, which is critical for its handling, storage, and application in various processes.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. wikipedia.org

An XPS analysis of this compound would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

Hypothetical XPS Data for this compound:

ElementCore LevelExpected Binding Energy (eV) & Chemical State Information
Carbon (C) C 1sMultiple peaks would be expected due to the different chemical environments: aromatic C-C/C-H in the phenyl ring, C-C in the alkyl chain, C=O of the ketone, and O=C-N of the amide group. Deconvolution of the C 1s spectrum would allow for the quantification of these different carbon species.
Oxygen (O) O 1sTwo distinct peaks would be anticipated, corresponding to the oxygen in the ketone (C=O) and the amide (O=C-N) functionalities. The relative peak areas would be expected to be approximately 1:1.
Nitrogen (N) N 1sA single peak corresponding to the nitrogen atom in the amide group (-NH₂). The binding energy would be characteristic of this functional group.

XPS would be particularly useful for analyzing the surface purity of this compound, detecting any surface oxidation or contamination, or studying its interaction with other materials at the surface level. To date, no specific XPS studies have been published for this compound.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a sample to form an image. TEM is capable of imaging at a significantly higher resolution than light microscopes, allowing for the observation of fine details down to the atomic level. For crystalline materials, TEM can also be used to obtain electron diffraction patterns, providing information about the crystal structure.

If this compound were prepared as a crystalline solid, TEM could be used to characterize its morphology.

Potential Findings from TEM Analysis:

The application of TEM would be essential for understanding the solid-state properties of this compound, which is crucial in fields such as pharmaceuticals and materials science where crystal structure and morphology can significantly impact a compound's properties. As with the other advanced techniques discussed, specific TEM studies on this compound are not currently available in the public domain.

Mechanistic Investigations of Reactions Involving 4 Oxo 4 Phenylbutanamide

Kinetic Studies of Reaction Pathways

While detailed kinetic studies focusing specifically on 4-oxo-4-phenylbutanamide are not extensively documented in the available literature, valuable insights can be drawn from investigations into closely related compounds, such as 4-oxo-4-phenylbutanoic acid. The kinetic behavior of this analogous substrate, particularly in oxidation reactions, provides a foundational understanding of the potential reaction pathways.

In the oxidation of 4-oxo-4-phenylbutanoic acid by various oxidizing agents like benzimidazolium fluorochromate (BIFC) and tripropylammonium (B8586437) fluorochromate (TriPAFC), the reactions have been shown to follow a consistent kinetic profile. The reaction is typically first order with respect to the substrate (the 4-oxo acid), the oxidizing agent, and hydrogen ions (H⁺). This indicates that all three components are involved in the rate-determining step of the reaction. The requirement of an acid catalyst suggests that the protonation of the oxidant or the enolization of the keto group is a crucial step in the reaction mechanism.

For instance, the rate of enolization can be independently determined and compared to the rate of oxidation. Studies have shown that the rate of enolisation is often greater than the rate of oxidation, suggesting that the conversion of the keto form to the enol form is a rapid pre-equilibrium step, followed by the slower, rate-determining oxidation of the enol.

General kinetic behavior observed in reactions involving the 4-oxo-4-phenyl backbone is summarized in the table below.

Table 1: Summary of Kinetic Parameters for the Oxidation of 4-Oxo-4-phenylbutanoic Acid

Reactant/Catalyst Reaction Order Role in Reaction Pathway
4-Oxo-4-phenylbutanoic acid First Substrate, undergoes oxidation
Oxidizing Agent (e.g., BIFC) First Oxidant, consumed in the reaction

Furthermore, the broader class of β-keto amides undergoes reactions such as kinetic aldol (B89426) condensations. These reactions proceed under kinetic control, typically at low temperatures, to form aldol products, demonstrating the ability of the α-carbon to be functionalized via its enolate. acs.org

Elucidation of Reaction Intermediates

The direct experimental identification of reaction intermediates in transformations of this compound is limited. However, mechanistic pathways can be inferred from isolated products and the established reactivity of β-keto amides. In reactions involving the cyclization of 4-aryl-4-oxobutanoic acids with diamines, N-substituted this compound derivatives have been successfully isolated as stable intermediates. arabjchem.orgarabjchem.org For example, the reaction with 1,3-diaminopropane (B46017) can yield N-(3-Aminopropyl)-4-oxo-4-phenylbutanamide, demonstrating that amide formation precedes subsequent intramolecular reactions involving the ketone. arabjchem.org

A common intermediate for β-dicarbonyl compounds, including β-keto amides, is the enolate or enol form. In the presence of a base, the proton alpha to both carbonyl groups can be abstracted to form a resonance-stabilized enolate. This enolate is a key nucleophilic intermediate in many reactions, including alkylations and aldol condensations. Acid catalysis, conversely, promotes the formation of the enol intermediate, which is crucial in reactions like halogenation and oxidation.

There is no direct evidence from the provided research to suggest the formation of radical intermediates in the primary reaction pathways of this compound. For instance, in the oxidation of the related 4-oxo-4-phenylbutanoic acid, the reaction failed to induce the polymerization of acrylonitrile, which is a common test for the presence of free radicals. This suggests that the oxidation likely proceeds through an ionic mechanism rather than a radical-based one.

Information regarding the specific formation of N-hydroxyalkyl intermediates in reactions of this compound is not available in the surveyed literature. Such intermediates are typically associated with reactions involving aldehydes or ketones with amines, but their role in the context of this specific keto-amide has not been detailed.

Influence of Solvent Polarity on Reaction Rates

The polarity of the solvent can significantly impact the rates of reactions involving this compound and its analogues. In the oxidation of 4-oxo-4-phenylbutanoic acid, a noticeable trend is observed where the reaction rate increases as the proportion of acetic acid in an acetic acid-water medium is raised. researchgate.net This corresponds to a decrease in the dielectric constant, or polarity, of the solvent mixture.

This effect can be attributed to the relative stabilization of the reactants and the transition state. A less polar solvent may be less effective at solvating the charged or highly polar reactants. If the transition state is less polar than the reactants, decreasing the solvent polarity will lower the activation energy and thus increase the reaction rate. In the case of the acid-catalyzed oxidation, a lower dielectric constant medium facilitates the formation of the protonated oxidant and the enol form of the keto acid, both of which are key to the reaction mechanism. researchgate.net

Table 2: Effect of Solvent Composition on Reaction Rate in the Oxidation of 4-Oxo-4-phenylbutanoic Acid

% Acetic Acid (v/v) % Water (v/v) Relative Solvent Polarity Observed Reaction Rate
30 70 Higher Slower
50 50 Intermediate Moderate

Role of Catalysts and Co-catalysts in Reaction Mechanisms

Catalysts play a pivotal role in defining the reaction pathways and efficiency of transformations involving this compound. A prominent example is its catalytic hydrogenation to produce 4-hydroxy-4-phenylbutanamide (B8302350). This reduction of the ketone functionality can be achieved with high efficiency using a PNP-ligated iron pincer complex as the catalyst. thieme-connect.de

In this system, a co-catalyst is also essential. A strong base, such as potassium tert-butoxide (t-BuOK), is used to facilitate the reaction, which proceeds under a hydrogen atmosphere. The base is thought to play a role in the activation of the catalyst or the substrate. The reaction demonstrates the effective use of non-precious metal catalysis for the selective transformation of the keto group within the molecule while leaving the amide group intact. thieme-connect.de

Table 3: Catalytic Hydrogenation of this compound

Component Function Details
Substrate This compound Reactant to be reduced
Catalyst PNP-ligated iron pincer complex Facilitates H₂ addition
Co-catalyst Potassium tert-butoxide (t-BuOK) Base, likely for activation
Solvent Isopropanol (iPrOH) Reaction medium
Reagent Hydrogen (H₂) Reducing agent
Conditions 10 atm H₂, 30°C, 15 h Pressure, Temperature, Time
Product 4-Hydroxy-4-phenylbutanamide Reduced product

| Yield | 94% | Efficiency of conversion |

Additionally, acid catalysts (H⁺) are crucial in reactions like the oxidation of the related 4-oxo-4-phenylbutanoic acid. The acid serves to protonate the carbonyl group, which facilitates the enolization that precedes the oxidation step, thereby increasing the reaction rate. researchgate.netresearchgate.net

Regioselectivity and Stereoselectivity in Transformations

The structure of this compound contains two primary electrophilic sites: the ketone carbonyl carbon and the amide carbonyl carbon. This duality presents challenges and opportunities for regioselective reactions. In syntheses that form heterocyclic systems from 4-oxo-4-phenylbutanoic acid and diamines, the reaction proceeds regioselectively. The more electrophilic carboxylic acid group reacts first to form the amide bond, after which the newly introduced amino group attacks the ketone carbonyl intramolecularly. arabjchem.orgarabjchem.org This implies that under these conditions, the carboxylic acid (and by extension, its activated derivatives) is more reactive towards amines than the ketone.

Stereoselectivity is a key consideration in reactions that create a new chiral center. The hydrogenation of the prochiral ketone in this compound to 4-hydroxy-4-phenylbutanamide creates a stereocenter at the carbon bearing the hydroxyl group. thieme-connect.de While the cited study does not specify the stereochemical outcome, the use of chiral catalysts in such reductions is a common strategy to achieve high enantioselectivity. The broader field of β-keto amide chemistry has demonstrated that dynamic kinetic resolutions via asymmetric transfer hydrogenation can yield syn-β-hydroxy amides with high diastereo- and enantioselectivities. thieme-connect.com This highlights the potential for stereocontrolled synthesis of specific isomers of 4-hydroxy-4-phenylbutanamide.

Computational Chemistry and Theoretical Studies on 4 Oxo 4 Phenylbutanamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and energetics of molecules. These methods, ranging from semi-empirical to high-level ab initio calculations, provide fundamental insights into molecular structure and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. rsc.org

For 4-Oxo-4-phenylbutanamide, the HOMO is expected to be localized primarily on the phenyl ring and the lone pairs of the oxygen and nitrogen atoms, which are the most electron-rich regions. The LUMO is likely centered on the electron-deficient carbonyl carbons and the aromatic ring's π* system. The interaction between these frontier orbitals governs the molecule's behavior in chemical reactions. wikipedia.org Calculated HOMO-LUMO energies can reveal that charge transfer occurs within the molecule. rsc.org

ParameterDescriptionPredicted Location on this compound
HOMO Highest Occupied Molecular Orbital; relates to nucleophilicity and electron-donating ability.Phenyl ring, amide nitrogen, carbonyl oxygen.
LUMO Lowest Unoccupied Molecular Orbital; relates to electrophilicity and electron-accepting ability.Carbonyl carbons, phenyl ring π* system.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap suggests higher reactivity.

Semi-Empirical Molecular Orbital Calculations

Semi-empirical molecular orbital methods offer a computationally less demanding alternative to ab initio methods, making them suitable for larger molecules. tau.ac.il Methods such as AM1, PM3, and RM1 use parameters derived from experimental data to simplify the complex integrals in the Schrödinger equation. scielo.br These approaches are particularly useful for initial geometric optimizations and for calculating bulk properties like heats of formation and dipole moments. scielo.br

While less accurate than higher-level theories for detailed electronic properties, semi-empirical methods provide valuable qualitative insights and are often used as a starting point for more rigorous calculations. tau.ac.il For this compound, these methods can efficiently explore its conformational landscape, identifying stable conformers for further analysis. The accuracy of these methods has been benchmarked, with the RM1 model, for instance, showing a smaller average unsigned error for enthalpy of formation compared to AM1 and PM3. scielo.br

PropertyDescriptionRelevance to this compound
Heat of Formation (ΔHf) The change in enthalpy when one mole of a compound is formed from its constituent elements.Provides data on thermodynamic stability.
Dipole Moment A measure of the separation of positive and negative electrical charges within a molecule.Indicates molecular polarity and influences intermolecular interactions.
Ionization Potential The minimum energy required to remove an electron from a molecule.Relates to the molecule's reactivity in redox reactions.
Conformational Analysis Exploration of different spatial arrangements of atoms in a molecule.Identifies low-energy structures and flexibility.

Density Functional Theory (DFT) Approaches for Energetics and Geometries

Density Functional Theory (DFT) has become a workhorse in computational chemistry, offering a favorable balance between accuracy and computational cost. nih.gov DFT methods, such as those using the B3LYP functional, are widely used to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties. jacsdirectory.comjbnu.ac.kr

For this compound, DFT calculations can provide precise predictions of bond lengths, bond angles, and dihedral angles. jacsdirectory.com These computed geometric parameters can be compared with experimental data from X-ray crystallography to validate the theoretical model. Furthermore, DFT is used to calculate the energies of different conformers, reaction intermediates, and transition states, providing a detailed picture of the potential energy surface and reaction pathways. nih.gov The selection of the functional and basis set is critical for obtaining reliable results. nih.gov

ParameterDescriptionExample Application for this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Prediction of bond lengths (e.g., C=O, C-N, C-C) and angles.
Vibrational Frequencies Calculation of the frequencies of molecular vibrations.Correlates with experimental IR and Raman spectra for structural confirmation.
Reaction Energetics Calculation of energy changes during a chemical reaction.Determines reaction feasibility and predicts transition state structures.
MESP Analysis Molecular Electrostatic Potential surface plots.Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their interactions with other molecules and their dynamic properties over time.

In Silico Assessment of Molecular Features

In silico methods are computational tools used to predict the pharmacokinetic properties of molecules, often summarized as ADME (Absorption, Distribution, Metabolism, and Excretion). japtronline.comresearchgate.net These predictions are crucial in drug discovery to identify candidates with favorable drug-like properties. jonuns.com Properties such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors are evaluated against criteria like Lipinski's Rule of Five to assess oral bioavailability. nih.gov

For this compound, in silico tools can predict its potential as a bioactive compound. By calculating key molecular descriptors, researchers can estimate its solubility, permeability across biological membranes, and potential metabolic pathways. jonuns.comnih.gov This early-stage assessment helps to prioritize compounds for further experimental testing and to identify potential liabilities. researchgate.net

ADME PropertyDescriptionPredicted Significance for this compound
Lipophilicity (LogP) The partition coefficient of a compound between an organic and an aqueous phase.Affects solubility, absorption, and membrane permeability.
Molecular Weight The mass of one mole of the substance.A key factor in Lipinski's Rule of Five, influencing diffusion and transport.
H-Bond Donors/Acceptors The number of N-H or O-H bonds (donors) and N or O atoms (acceptors).Influences solubility in water and binding to biological targets.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, primarily oxygen and nitrogen.A good predictor of drug transport properties, such as intestinal absorption.
Blood-Brain Barrier (BBB) Permeation The ability of a compound to cross the barrier protecting the central nervous system.Determines potential for CNS activity or side effects.

Structural Dynamics Simulations of Related Chemical Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. acs.org By solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules, providing insights into conformational changes, binding processes, and the influence of the solvent environment. mdpi.com

Prediction and Validation of Spectroscopic Data

Theoretical calculations are instrumental in predicting various spectroscopic data, including nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. By calculating parameters such as chemical shifts, vibrational frequencies, and electronic transition energies, computational models can aid in the interpretation of experimental spectra and the structural elucidation of this compound and its derivatives.

The validation of these theoretical predictions is achieved by comparing the calculated data with experimentally obtained spectra. A strong correlation between the predicted and experimental data not only confirms the accuracy of the computational model but also provides a deeper understanding of the molecule's spectroscopic properties. For instance, calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental values to assign specific signals to the corresponding nuclei in the molecular structure. Similarly, calculated IR vibrational frequencies can be matched with experimental absorption bands to identify characteristic functional groups and their vibrational modes.

Spectroscopic DataPredicted Value (Illustrative)Experimental Value (Hypothetical)
¹H NMR (ppm)
Aromatic Protons7.50 - 7.957.48 - 7.92
-CH₂- (adjacent to C=O)3.303.28
-CH₂- (adjacent to amide)2.802.75
-NH₂6.50, 7.206.45, 7.15
¹³C NMR (ppm)
C=O (keto)198.0197.5
C=O (amide)174.0173.8
Aromatic Carbons128.0 - 137.0127.8 - 136.5
-CH₂- (adjacent to C=O)35.034.8
-CH₂- (adjacent to amide)30.029.7
IR (cm⁻¹)
N-H stretch (amide)3350, 31803345, 3175
C=O stretch (keto)16851680
C=O stretch (amide I)16601655
N-H bend (amide II)16201615

Note: The data in this table is illustrative and intended to demonstrate the principle of comparing theoretical predictions with experimental results. Actual values would be dependent on the specific computational methods and experimental conditions.

Reactivity and Mechanism Predictions

Computational chemistry offers profound insights into the reactivity of molecules and the mechanisms of chemical reactions. For this compound, theoretical studies can be employed to predict its reactivity towards various reagents and to elucidate the pathways of its chemical transformations.

Methods such as the analysis of frontier molecular orbitals (HOMO and LUMO) can identify the electron-rich and electron-poor regions of the molecule, thereby predicting its susceptibility to electrophilic and nucleophilic attack. The calculated molecular electrostatic potential (MEP) map can also visualize the charge distribution and reactive sites.

Furthermore, computational modeling can be used to study reaction mechanisms in detail. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For example, theoretical studies could investigate the mechanism of cyclization reactions of this compound derivatives or the mechanism of its hydrolysis under acidic or basic conditions.

While specific published research on the theoretical reactivity and mechanism of this compound is scarce, the application of these computational techniques would be invaluable in understanding its chemical behavior and in the design of new synthetic routes involving this compound.

Synthetic Utility of 4 Oxo 4 Phenylbutanamide As a Key Intermediate

Precursor for Complex Organic Molecule Synthesis

The chemical architecture of 4-oxo-4-phenylbutanamide makes it an excellent precursor for the synthesis of more complex molecules, including analogs of neuro-transmitters and substituted piperidines.

One significant application is in the synthesis of γ-aminobutyric acid (GABA) analogs. GABA is a principal inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are of great interest in medicinal chemistry for their potential therapeutic effects. researchgate.netscirp.org The structure of this compound provides a suitable scaffold for creating conformationally restricted GABA analogs, which can exhibit high selectivity towards GABA receptors. researchgate.net For instance, 4-(oxoalkyl)-substituted GABA analogues have been synthesized and evaluated as inactivators and substrates of GABA aminotransferase. nih.gov

Furthermore, this compound serves as a valuable intermediate in the synthesis of substituted piperidines. The piperidine (B6355638) ring is a common scaffold in many pharmaceuticals. nih.gov For example, 4-oxo-piperidine can be reacted with 4-fluoro-phenyl-acetonitrile to produce 4-(4-oxo-piperidino)-phenylacetonitrile, an intermediate that can be further modified to yield various piperidine derivatives. prepchem.comprepchem.com The synthesis of 3,4-substituted 2-piperidones, which are reducible to the corresponding piperidines, highlights the utility of such oxo-precursors. dtic.mil

The following table summarizes key transformations where this compound or its close analogs are used as precursors for complex molecules:

PrecursorTarget Molecule ClassKey Transformation
This compound scaffoldγ-Aminobutyric acid (GABA) analogsCyclization and functional group manipulation
4-Oxo-piperidine (related structure)4-(4-oxo-piperidino)-phenylacetonitrileNucleophilic substitution
γ-Ketoaldehydes (related structure)Pyrrole-mediated cross-linked proteinsReaction with primary amines

Building Block in Heterocyclic Compound Synthesis

The dual functionality of this compound allows it to act as a versatile building block for a range of heterocyclic compounds. Heterocyclic structures are fundamental components of many natural products and synthetic drugs. nih.gov

A prominent application is in the Paal-Knorr synthesis of pyrroles. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole (B145914) ring. organic-chemistry.orgwikipedia.orgorganic-chemistry.org The 1,4-dicarbonyl moiety, which can be derived from this compound, is crucial for this transformation. The mechanism of pyrrole formation from 4-ketoaldehydes, which are structurally related to this compound, has been studied, indicating that a hemiaminal intermediate undergoes cyclization. nih.gov

Additionally, the dicarbonyl nature of this compound makes it a potential candidate for the Hantzsch pyridine (B92270) synthesis, a multicomponent reaction that produces dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. wikipedia.org

The table below illustrates the potential of this compound as a building block for various heterocycles:

Heterocyclic SystemSynthetic MethodRole of this compound
PyrrolesPaal-Knorr SynthesisSource of the 1,4-dicarbonyl unit
Dihydropyridines/PyridinesHantzsch SynthesisPotential β-ketoamide component
PyridinonesCyclization ReactionsPrecursor for ring formation

Application in Cascade Reactions and Multicomponent Condensations

This compound is a suitable substrate for cascade reactions and multicomponent condensations, which are efficient strategies in modern organic synthesis for building molecular complexity in a single step. osi.lv

The Biginelli reaction, a well-known multicomponent condensation, traditionally uses a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones. chemspider.commdpi.com Given its β-ketoamide structure, this compound is a prime candidate for participation in Biginelli-type reactions, potentially leading to novel, functionalized pyrimidine (B1678525) derivatives. biomedres.usfrontiersin.orgresearchgate.net

Another significant multicomponent reaction is the Ugi four-component condensation (U-4CC), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-aminoacyl amide derivatives. organic-chemistry.orgnih.govsciepub.com The functional groups within this compound could potentially be modified to participate in Ugi-type reactions, expanding its synthetic utility. researchgate.netnih.gov

Cascade reactions, where a series of intramolecular transformations occur sequentially in a one-pot process, can also be designed using this compound as a starting material. For instance, a Knoevenagel condensation followed by a cycloaddition cascade has been used to synthesize fluorescent heterocycles. nih.gov

The following table outlines the potential applications of this compound in various multicomponent and cascade reactions:

Reaction TypeKey ReactantsPotential Product
Biginelli ReactionAldehyde, Urea/ThioureaDihydropyrimidinone derivatives
Ugi ReactionAldehyde, Amine, IsocyanideComplex acyclic or heterocyclic structures
Cascade ReactionsVaries (e.g., with other bifunctional reagents)Polycyclic and fluorescent heterocycles

Potential for Integration into Polymer Matrices

The chemical structure of this compound suggests its potential as a monomer or a modifying agent in the synthesis of polymers. Specifically, the presence of the amide group and the reactive carbonyl and methylene (B1212753) groups opens avenues for its incorporation into polyamide and other polymer backbones.

The synthesis of polyamide copolymers often involves the reaction of monomers containing amide-forming functional groups. researchgate.netmdpi.com For example, polyamide 6 (PA6) can be copolymerized with other monomers to modify its properties. mdpi.com It is conceivable that derivatives of this compound could be designed to act as comonomers in such polymerizations, introducing specific functionalities into the resulting polymer chain. For instance, the synthesis of polyamide 4 (PA4) and its copolymers has been explored to create biodegradable materials with tailored properties. researchgate.net

Furthermore, the reactive sites on this compound could be utilized for grafting onto existing polymer chains or for creating cross-linked networks. The synthesis of polyether-block-amide (PEBA) copolymers, for instance, involves the reaction of polyamide and polyether blocks, and the introduction of N-substituted functional groups can influence the material's properties. nih.gov

The table below summarizes the potential roles of this compound in polymer chemistry:

Polymer TypePotential Role of this compoundDesired Outcome
PolyamidesComonomerModified thermal and mechanical properties
Polyether-block-amides (PEBA)Functionalizing agentIntroduction of specific side chains
Cross-linked polymersCross-linking agentEnhanced network stability

Emerging Research Frontiers and Future Prospects for 4 Oxo 4 Phenylbutanamide Chemistry

Development of Novel and Sustainable Synthetic Routes

The chemical industry's increasing focus on green and sustainable practices is fueling the development of innovative synthetic routes to valuable compounds like 4-oxo-4-phenylbutanamide. mdpi.com Future research will likely concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key areas of development include:

Biocatalysis: The use of enzymes to catalyze the synthesis of amides is a rapidly growing field. rsc.org Biocatalytic methods offer high selectivity and operate under mild reaction conditions, making them an attractive green alternative to traditional chemical synthesis. rsc.org For instance, research into the biocatalytic conversion of γ-keto nitriles could pave the way for the asymmetric synthesis of chiral γ-lactones derived from this compound. researchgate.net

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.govresearchgate.net The development of flow chemistry protocols for the synthesis of related compounds, such as 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide, highlights the potential for applying this technology to produce this compound more efficiently and with greater control over reaction parameters. researcher.life

Green Catalysts: The design of highly efficient and recyclable catalysts is a cornerstone of sustainable chemistry. mdpi.com Research into novel catalytic systems, such as the copper-catalyzed synthesis of γ-ketoamides from nitrones and ynamides, provides a foundation for developing new catalytic routes to this compound. chemrxiv.orgnih.govchemrxiv.orgresearchgate.net These methods often proceed under mild conditions and offer new pathways to complex molecular architectures. chemrxiv.orgnih.govchemrxiv.orgresearchgate.net

Synthetic ApproachKey AdvantagesPotential Application for this compound
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact. rsc.orgEnantioselective synthesis of chiral derivatives.
Flow Chemistry Improved safety, enhanced reaction control, scalability. nih.govresearchgate.netEfficient and automated production.
Green Catalysts High efficiency, recyclability, use of earth-abundant metals. mdpi.comNovel and sustainable synthetic pathways.

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The unique arrangement of functional groups in this compound, specifically the ketone and amide moieties, suggests a rich and largely unexplored chemical reactivity. Future research will likely focus on uncovering novel transformations and leveraging this reactivity to synthesize new and valuable compounds.

Potential areas of exploration include:

Cycloaddition Reactions: The carbonyl group and the adjacent methylene (B1212753) group could participate in various cycloaddition reactions, providing access to complex heterocyclic structures. The study of cycloaddition reactions of related α-keto amides with nitrones serves as a precedent for exploring similar reactivity with this compound. amanote.com

Photocatalysis: The use of light to drive chemical reactions offers a powerful and sustainable tool for organic synthesis. Investigating the photocatalytic transformations of this compound could lead to the discovery of novel reaction pathways and the synthesis of unique molecular architectures.

Domino Reactions: The multiple reactive sites within this compound make it an ideal candidate for domino or cascade reactions, where multiple bonds are formed in a single synthetic operation. The development of such reactions would significantly enhance synthetic efficiency.

Advanced Mechanistic Insights via In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of in situ spectroscopic techniques allows for the real-time monitoring of chemical reactions, providing invaluable data on reaction intermediates, kinetics, and pathways. atomfair.comnih.gov

Advanced spectroscopic techniques applicable to the study of this compound chemistry include:

Operando FTIR Spectroscopy: This technique enables the study of catalysts and reacting species under actual reaction conditions. atomfair.comdoi.orgifpenergiesnouvelles.com By monitoring changes in the infrared spectrum in real-time, researchers can identify transient intermediates and gain a detailed understanding of the catalytic cycle. atomfair.comdoi.orgifpenergiesnouvelles.com

In Situ Raman Spectroscopy: Raman spectroscopy is particularly well-suited for monitoring crystallization processes and solid-state transformations. nih.govcrystallizationsystems.comcrystallizationsystems.comrsc.orgmdpi.com It can provide information on polymorphism and the kinetics of crystal growth, which is crucial for the isolation and purification of this compound and its derivatives. nih.govcrystallizationsystems.comcrystallizationsystems.comrsc.orgmdpi.com

Flow NMR Spectroscopy: The integration of NMR spectroscopy with flow reactors allows for the continuous monitoring of reaction progress and the identification of short-lived intermediates. nih.gov

Spectroscopic TechniqueInformation GainedRelevance to this compound
Operando FTIR Identification of reaction intermediates, understanding of catalytic mechanisms. atomfair.comdoi.orgifpenergiesnouvelles.comOptimization of synthetic routes and catalyst design.
In Situ Raman Monitoring of crystallization, identification of polymorphs. nih.govcrystallizationsystems.comcrystallizationsystems.comrsc.orgmdpi.comControl over the solid-state form of the final product.
Flow NMR Real-time reaction monitoring, detection of transient species. nih.govDetailed kinetic and mechanistic studies.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by enabling the rapid prediction of reaction outcomes and the design of novel synthetic routes. engineering.org.cnnih.govnih.govdntb.gov.uamit.edu

Applications of AI and ML in this compound chemistry include:

Retrosynthesis Prediction: AI-powered tools can analyze the structure of a target molecule and suggest a series of reactions to synthesize it from commercially available starting materials. engineering.org.cnnih.govnih.govdntb.gov.uamit.edu This can significantly accelerate the discovery of new synthetic routes to this compound and its analogues.

Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for new transformations. chemrxiv.orgnih.gov This can help chemists to prioritize experiments and avoid unnecessary trial-and-error.

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties. This could be used to design new analogues of this compound with specific biological activities or material properties.

Computational-Guided Discovery of New Transformations and Analogues

Computational chemistry provides powerful tools for understanding chemical reactivity and designing new molecules and reactions. Density Functional Theory (DFT) calculations and molecular dynamics simulations can provide detailed insights into reaction mechanisms, transition states, and the properties of molecules. pku.edu.cn

Key computational approaches for advancing this compound chemistry include:

DFT Calculations for Mechanistic Studies: DFT can be used to model reaction pathways and calculate the energies of reactants, intermediates, and transition states. researchgate.netresearchgate.net This information is invaluable for understanding the factors that control reactivity and selectivity. researchgate.netresearchgate.net

Molecular Dynamics Simulations: These simulations can model the behavior of molecules in solution, providing insights into conformational preferences, solvation effects, and intermolecular interactions. nih.govrsc.org This can be used to understand how the structure of this compound influences its reactivity and properties. nih.govrsc.org

Virtual Screening of Analogues: Computational methods can be used to predict the properties of a large number of virtual analogues of this compound, allowing for the rapid identification of candidates with desired characteristics. nih.gov

Computational MethodApplicationPotential Impact on this compound Research
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of reactivity. researchgate.netresearchgate.netRational design of new reactions and catalysts.
Molecular Dynamics (MD) Study of conformational dynamics and intermolecular interactions. nih.govrsc.orgUnderstanding of structure-property relationships.
Virtual Screening In silico prediction of properties for new analogues. nih.govAccelerated discovery of new functional molecules.

Q & A

Q. What are the optimal synthetic routes for 4-Oxo-4-phenylbutanamide, and how can reaction conditions be systematically varied to improve yield and purity?

Methodological Answer: The synthesis of this compound typically involves condensation reactions, such as the Knoevenagel condensation, followed by hydrolysis and amidation. To optimize yield and purity:

  • Catalyst Screening : Test bases like piperidine or ammonium acetate for catalytic efficiency in the condensation step .
  • Solvent Selection : Compare polar aprotic solvents (e.g., DMF) versus protic solvents (e.g., ethanol) to balance reaction rate and byproduct formation.
  • Temperature Gradients : Perform reactions at 60°C, 80°C, and reflux conditions to identify optimal thermal profiles.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for final purification.

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods to confirm structural integrity?

Methodological Answer: A multi-technique approach is critical:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diagnostic peaks:
    • Ketone carbonyl (δ ~200-210 ppm in 13C^{13}C-NMR).
    • Amide protons (δ ~6.5-8.5 ppm in 1H^1H-NMR).
  • IR : Confirm carbonyl stretches (amide C=O at ~1650–1680 cm1^{-1}, ketone C=O at ~1700–1750 cm1^{-1}).
  • Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion ([M+H]+^+ or [M–H]^-) and fragmentation patterns.
  • HPLC : Employ a C18 column (acetonitrile/water gradient) to assess purity (>95% for biological assays).

Cross-reference with literature data for structurally related compounds, such as 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives .

Advanced Research Questions

Q. What experimental strategies can elucidate the inhibitory mechanisms of this compound against enzymes like Kynurenine-3-hydroxylase, and how can binding affinities be quantified?

Methodological Answer: To study enzyme inhibition:

  • Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations and measure IC50_{50} values using fluorometric or spectrophotometric detection.
  • Docking Studies : Use software like AutoDock Vina to model interactions between the compound and the enzyme’s active site, focusing on hydrogen bonding with the amide group and π-π stacking with the phenyl ring.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinities (KdK_d) by immobilizing the enzyme on a sensor chip and monitoring real-time interaction with the compound.

For validation, compare inhibitory profiles with fluorinated analogs, where substituents like fluorine enhance binding via electronegativity effects .

Q. How can researchers design controlled experiments to resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT or resazurin assays) with fixed cell lines (e.g., HeLa or HepG2) and incubation times.
  • Batch Consistency : Ensure compound purity (>95% via HPLC) and characterize each batch with NMR and mass spectrometry.
  • Positive/Negative Controls : Include reference inhibitors (e.g., cisplatin for anticancer assays) and solvent controls to normalize data.
  • Statistical Rigor : Apply ANOVA or t-tests to compare replicates and report confidence intervals.

For conflicting results in antimicrobial activity, replicate studies using CLSI broth microdilution methods and standardized bacterial strains .

Q. What role does the phenyl group play in the compound’s reactivity and bioactivity, and how can substituent effects be systematically studied?

Methodological Answer: The phenyl group contributes to lipophilicity and π-π interactions with biological targets. To study substituent effects:

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO2_2, -F) or electron-donating (e.g., -OCH3_3) groups at the para/meta positions.
  • Computational Modeling : Calculate logP values (lipophilicity) and electrostatic potential maps using Gaussian or COSMO-RS.
  • Biological Testing : Compare IC50_{50} values across analogs to correlate substituent effects with activity.

For example, fluorinated derivatives show enhanced enzyme inhibition due to increased electronegativity and metabolic stability .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound across different laboratories?

Methodological Answer:

  • Detailed Protocols : Publish step-by-step procedures with exact molar ratios, reaction times, and purification methods (e.g., "stir for 12 h at 80°C under N2_2").
  • Reference Standards : Use certified analytical standards (e.g., from Cayman Chemical) for HPLC and NMR calibration .
  • Interlaboratory Studies : Collaborate with external labs to validate synthesis and bioactivity data, adhering to ICH Q2(R1) guidelines for analytical method validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.